molecular formula C9H7F2NO B2419081 2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile CAS No. 144156-69-4

2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile

Cat. No. B2419081
CAS RN: 144156-69-4
M. Wt: 183.158
InChI Key: IPDOYORDOKWYNV-UHFFFAOYSA-N
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Description

2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile, also known as HF3P, is a chemical compound with the molecular formula C9H6F2NO. It is an aryl substituted α-aminophenylaceronitrile .

Scientific Research Applications

  • Synthesis Applications : This compound has been used in the synthesis of difluorinated pseudopeptides. One study utilized a derivative of this compound in the Ugi reaction, which is instrumental in preparing various difluorinated pseudopeptides. These compounds were then modified further to produce other variants (Gouge, Jubault, & Quirion, 2004).

  • Chemical Reactions and Transformations : Research has explored the role of reagent structure in the transformations of hydroxy-substituted organic molecules, including those related to 2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile, with various N–F class fluorinating reagents. These studies have provided insights into the reactivity and stability of these compounds under different conditions (Zupan, Iskra, & Stavber, 1995).

  • Photophysical Studies : There has been research into the solvent-dependent properties of compounds like 2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile. One study focused on understanding the variations in fluorescence quantum yield in certain solvents, providing insights into the photophysics of these compounds (Klymchenko, Pivovarenko, & Demchenko, 2003).

  • Electrochemical Studies : Electroreduction of aromatic carbonyl compounds in acetonitrile, including derivatives of 2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile, has been studied to understand the formation of various substituted compounds. These studies contribute to the knowledge of electrochemical reactions and product distributions under varying conditions (Abbot, Bellamy, Kerr, & MacKirdy, 1982).

  • Crystal Structure Analysis : The crystal and molecular structure of derivatives, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, a related compound, have been examined to understand their biological activities and structural properties. These studies have provided insights into the molecular arrangement and intermolecular interactions of these compounds (Allen, Trotter, & Rogers, 1971).

properties

IUPAC Name

3,3-difluoro-2-hydroxy-3-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-9(11,8(13)6-12)7-4-2-1-3-5-7/h1-5,8,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDOYORDOKWYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C#N)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,3-difluoro-3-phenylpropiononitrile

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